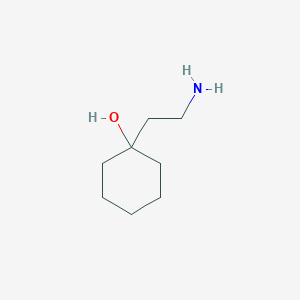

1-(2-Aminoethyl)cyclohexanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-aminoethyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c9-7-6-8(10)4-2-1-3-5-8/h10H,1-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNRPKAVJEIUVQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001308996 | |

| Record name | 1-(2-Aminoethyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001308996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39884-50-9 | |

| Record name | 1-(2-Aminoethyl)cyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39884-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Aminoethyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001308996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and properties of 1-(2-Aminoethyl)cyclohexanol"

<-33_2> ## An In-Depth Technical Guide to the Synthesis and Properties of 1-(2-Aminoethyl)cyclohexanol

Abstract

This technical guide provides a comprehensive overview of this compound, a valuable bifunctional molecule with significant potential in pharmaceutical and materials science. The document details two robust synthetic pathways, offering insights into the rationale behind methodological choices. A thorough characterization of the compound's physicochemical and spectroscopic properties is presented, supported by tabulated data and spectral analysis. This guide is intended for researchers, chemists, and professionals in drug development seeking a practical and in-depth understanding of this versatile chemical entity.

Introduction

This compound is a primary amino alcohol characterized by a cyclohexanol core substituted at the 1-position with an aminoethyl group. The presence of both a hydroxyl and a primary amine functionality within the same molecule imparts unique chemical reactivity and potential for diverse applications. The cyclohexyl scaffold provides a degree of lipophilicity and conformational rigidity, while the amino and hydroxyl groups offer sites for hydrogen bonding and further chemical modification. These structural features make it an attractive building block in medicinal chemistry for the synthesis of novel therapeutic agents and in materials science for the development of new polymers and functional materials. For instance, derivatives of similar amino alcohols have shown promise in various biological activities.[1] This guide will elucidate the primary methods for its synthesis and provide a detailed analysis of its key properties.

Synthesis Methodologies

The synthesis of this compound can be effectively achieved through multiple routes. This guide details two common and reliable methods, each with distinct advantages concerning starting materials, reaction conditions, and scalability.

Route 1: Henry Reaction Followed by Nitro Group Reduction

This two-step synthesis begins with a base-catalyzed nitroaldol (Henry) reaction between cyclohexanone and nitroethane, followed by the reduction of the resulting nitroalkene intermediate.

Step 1: Henry Reaction of Cyclohexanone and Nitroethane

The Henry reaction is a classic carbon-carbon bond-forming reaction that involves the addition of a nitroalkane to a carbonyl compound.[2] In this initial step, cyclohexanone is reacted with nitroethane in the presence of a base, such as an amine or an alkali hydroxide, to form 1-(2-nitroprop-1-en-1-yl)cyclohexan-1-ol. Subsequent dehydration of the nitroalkanol adduct under the reaction conditions often leads to the formation of the corresponding nitroalkene, 1-(2-nitropropenyl)cyclohexene.

Causality of Experimental Choices:

-

Base Catalyst: A mild base like diethylamine or piperidine is often employed to deprotonate the nitroethane, forming the nucleophilic nitronate anion. The choice of a mild base minimizes self-condensation of the cyclohexanone.

-

Solvent: A non-protic solvent like toluene or benzene is typically used to facilitate the removal of water via azeotropic distillation, driving the equilibrium towards the dehydrated nitroalkene product.[3]

Step 2: Reduction of the Nitro Group

The nitro group of the intermediate is then reduced to a primary amine to yield the target compound. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this transformation.[4][5]

Causality of Experimental Choices:

-

Reducing Agent: LiAlH₄ is highly effective for the reduction of aliphatic nitro compounds to amines.[4][5] Alternative reducing agents like catalytic hydrogenation (e.g., H₂/Raney Nickel or Pd/C) can also be employed.[4] The choice of reducing agent can be critical to avoid side reactions, especially if other reducible functional groups are present in the molecule.

-

Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is the solvent of choice for LiAlH₄ reductions due to their inertness and ability to solvate the hydride reagent.

-

Work-up: A careful aqueous work-up is necessary to quench the excess LiAlH₄ and hydrolyze the resulting aluminum complexes to liberate the amine product.

Experimental Protocol: Route 1

-

Henry Reaction: To a solution of cyclohexanone (1.0 eq) and nitroethane (1.2 eq) in toluene, add diethylamine (0.2 eq).

-

Reflux the mixture with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and wash with dilute hydrochloric acid and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude nitroalkene intermediate.

-

Reduction: Prepare a suspension of LiAlH₄ (3.0 eq) in anhydrous THF under an inert atmosphere.

-

Cool the suspension to 0 °C and add a solution of the crude nitroalkene intermediate in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

-

Filter the resulting aluminum salts and wash thoroughly with THF.

-

Concentrate the filtrate under reduced pressure to yield crude this compound.

-

Purify the product by column chromatography on silica gel.

Diagram: Synthetic Pathway via Henry Reaction

Caption: Synthetic route starting from cyclohexanone and nitroethane.

Route 2: Cyanohydrin Formation and Subsequent Reduction

This alternative synthesis involves the formation of a cyanohydrin from cyclohexanone, followed by alkylation and reduction of the nitrile group. While this route is conceptually similar to the synthesis of the related compound 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol, a key intermediate for the antidepressant Venlafaxine, it provides a reliable pathway to the title compound.[6][7]

Step 1: Formation of 1-(cyanomethyl)cyclohexanol

Cyclohexanone is first reacted with a cyanide source, such as sodium cyanide, in the presence of an acid to form the cyanohydrin, 1-hydroxycyclohexanecarbonitrile. This intermediate is then alkylated at the alpha-carbon to the nitrile. However, a more direct approach involves the reaction of cyclohexanone with acetonitrile under strongly basic conditions.

Step 2: Reduction of the Nitrile

The nitrile group of 1-(cyanomethyl)cyclohexanol is then reduced to a primary amine. Catalytic hydrogenation using Raney Nickel is an effective method for this transformation.[6]

Causality of Experimental Choices:

-

Catalyst: Raney Nickel is a widely used catalyst for the hydrogenation of nitriles to primary amines. It is generally preferred over more expensive catalysts like rhodium on alumina.[6]

-

Hydrogen Pressure: The reaction is typically carried out under a positive pressure of hydrogen to ensure efficient reduction.[8]

-

Solvent: A protic solvent such as methanol or ethanol is commonly used for this type of hydrogenation.[7]

Experimental Protocol: Route 2

-

Cyanomethylation: (This step is a conceptual adaptation; a more direct synthesis of the precursor might be required).

-

Reduction: To a solution of 1-(cyanomethyl)cyclohexanol (1.0 eq) in methanol, add Raney Nickel (catalytic amount) in a pressure vessel.

-

Pressurize the vessel with hydrogen gas (e.g., 50-100 psi).

-

Heat the mixture with vigorous stirring.

-

Monitor the reaction by observing the cessation of hydrogen uptake.

-

Cool the reactor, vent the hydrogen, and filter the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify by distillation or column chromatography.

Diagram: General Experimental Workflow for Characterization

Caption: Workflow for purification and structural analysis.

Physicochemical Properties

This compound is typically a viscous liquid or a low-melting solid at room temperature.[9] Its physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₇NO | [10] |

| Molecular Weight | 143.23 g/mol | [10] |

| Appearance | Viscous liquid | |

| Storage Temp. | Room Temperature | [9] |

Spectroscopic Analysis

The structure of this compound is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons, the ethyl bridge protons, and the amine and hydroxyl protons. The cyclohexyl protons will appear as a complex multiplet in the upfield region (typically 1.0-1.8 ppm).[11] The protons of the ethyl group will appear as two distinct multiplets. The protons on the carbon adjacent to the amine will be slightly downfield compared to those adjacent to the quaternary carbon. The amine and hydroxyl protons will appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the eight carbon atoms in the molecule. The quaternary carbon of the cyclohexyl ring bearing the hydroxyl and ethyl groups will be found at a characteristic downfield shift (around 70-75 ppm).[12] The carbons of the cyclohexyl ring will appear in the range of 20-40 ppm. The two carbons of the ethyl group will also have distinct chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups present in the molecule.[13]

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's O-H stretching vibration, indicative of hydrogen bonding.[14]

-

N-H Stretch: A medium intensity absorption in the range of 3300-3500 cm⁻¹ corresponds to the N-H stretching of the primary amine. Often, two peaks are observed for a primary amine.[13]

-

C-H Stretch: Strong absorptions in the 2850-3000 cm⁻¹ region are due to the C-H stretching vibrations of the cyclohexyl and ethyl groups.[15]

-

C-O Stretch: A distinct peak in the fingerprint region, typically around 1050-1150 cm⁻¹, is indicative of the C-O stretching vibration of the tertiary alcohol.[14]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak: The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 143.

-

Fragmentation Pattern: Common fragmentation pathways for cyclohexanol derivatives involve the loss of water (M-18) from the molecular ion.[16] Alpha-cleavage adjacent to the amine or hydroxyl group is also a likely fragmentation route. A base peak at m/z = 57 is a known characteristic for cyclohexanol, arising from complex ring cleavage and rearrangement.[17]

Potential Applications

The bifunctional nature of this compound makes it a versatile intermediate in several fields.

-

Pharmaceutical Synthesis: The primary amine and hydroxyl groups serve as handles for the introduction of various pharmacophores, making it a valuable scaffold for the synthesis of novel drug candidates. Its structural similarity to intermediates used in the synthesis of drugs like Venlafaxine highlights its potential in the development of new central nervous system agents.[6] Derivatives have been explored for their antimicrobial and antitubercular activities.

-

Materials Science: The molecule can be used as a monomer or a cross-linking agent in the synthesis of polymers. The amine and hydroxyl groups can react with a variety of reagents to form polyamides, polyurethanes, and other functional polymers.

-

Solvent Applications: Similar to cyclohexanol, it may find use as a specialty solvent or as an additive in various industrial formulations due to its polarity and hydrogen bonding capabilities.[18][19]

Conclusion

This compound is a readily accessible and chemically versatile compound. The synthetic routes outlined in this guide, particularly the Henry reaction followed by reduction, provide reliable methods for its preparation. Its well-defined spectroscopic properties allow for straightforward characterization. The presence of both a primary amine and a tertiary alcohol on a cyclohexyl framework makes it a promising building block for future research and development in both the pharmaceutical and materials science sectors.

References

- Nitro Reduction - Common Conditions. (n.d.).

- Reduction of polyfunctional aromatic nitro compounds using lithium aluminium hydride. (2004). Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 43(2), 432-436.

- Reduction of nitro compounds. (n.d.). In Wikipedia.

- Synthesis and pharmacological studies of 1-(2-amino-1-(4-methoxyphenyl) ethyl) cyclohexanol analogs as potential microbial agents. (n.d.).

- LITHIUM ALUMINUM HYDRIDE REDUCTION OF STERICALLY HINDERED AROMATIC NITRO COMPOUNDS. (1960). Canadian Journal of Chemistry, 38.

- Design and Synthesis of 1-(2-amino-1-(4-methoxyphenyl)ethyl) cyclohexanol Analogs as Potential Microbial Agents. (n.d.). ResearchGate.

- Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol. (n.d.). Google Patents.

- 1-(2-Amino-ethyl)-cyclohexanol | 39884-50-9. (n.d.). ChemicalBook.

- THE REACTION OF NITROMETHANE WITH CYCLOHEXANONE. THE IDENTIFICATION OF A SOLID BY-PRODUCT. (n.d.). ProQuest.

- LITHIUM ALUMINUM HYDRIDE REDUCTION OF STERICALLY HINDERED AROMATIC NITRO COMPOUNDS. (n.d.). ResearchGate.

- 1-[2-Amino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol hydrochloride Product Description. (n.d.). ChemicalBook.

- 1-[2-AMino-1-(4-Methoxyphenyl)ethyl]cyclohexanol (93413-77-5) 1H NMR. (n.d.). ChemicalBook.

- Process for the preparation of cyclohexanol derivatives. (n.d.). Google Patents.

- A process for the preparation of 1-(2-dimethylamino-(4-methoxyphenyl)-ethyl)cyclohexanol. (2002). Patent 1238965.

- Henry reaction using nitroethane and cyclohexanecarbaldehyde catalyzed by ligand 2a. (n.d.). ResearchGate.

- 1-(2-Amino-ethyl)-cyclohexanol. (n.d.). Santa Cruz Biotechnology.

- Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol sulfate. (n.d.). Google Patents.

- 1-(2-Amino-ethyl)-cyclohexanol. (n.d.). Santa Cruz Biotechnology.

- Scheme 5: Addition of cyclohexanone to b-nitrostyrenes in selected... (n.d.). ResearchGate.

- 1-(2-Amino-ethyl)-cyclohexanol. (n.d.). Sigma-Aldrich.

- Cyclohexanol, 2-amino-, cis-. (n.d.). NIST WebBook.

- Photochemical Reactions of Cyclohexanone: Mechanisms and Dynamics. (2016). UCI Aerosol Photochemistry Group.

- Cyclohexanol at BMRB. (n.d.). BMRB.

- Cyclohexanone synthesis. (n.d.). Organic Chemistry Portal.

- (1R,2R)-2-Aminocyclohexanol. (n.d.). PubChem.

- NMR spectrum of cyclohexanol - hints on integration. (2015). Chemistry Stack Exchange.

- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003315). (n.d.). Human Metabolome Database.

- 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol Hydrochloride. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd..

- 2-Aminocyclohexanol(6850-38-0) 1H NMR spectrum. (n.d.). ChemicalBook.

- Infrared Spectroscopy. (n.d.).

- Cyclohexanol. (n.d.). NIST WebBook.

- Cyclohexanol. (n.d.). In Wikipedia.

- 1-Ethyl-2-methylcyclohexanol. (n.d.). NIST WebBook.

- Cyclohexanol Mass Spec. (2020). Reddit.

- Cyclohexanol: Versatile Applications in Different Fields and its Production Method. (2024). Chemcess.

- Given the IR spectrum of cyclohexanol and cyclohexane, compare the two spectra. (2023). Brainly.

- Solved IR spectra of cyclohexanol and cyclohexanone are | Chegg.com. (2022). Chegg.

- Cyclohexanol: Properties, Reactions, Production And Uses. (2024). Chemcess.

- IR spectra of cyclohexanol and cyclohexanone adsorbed on the surface of zero-valent copper (Cu-Mg catalyst). (n.d.). ResearchGate.

- Cyclohexanol. (n.d.). NIST WebBook.

- 4-(2-Aminoethyl)cyclohexanol. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd..

- 4-(2-Aminoethyl)cyclohexanol. (n.d.). Tokyo Chemical Industry Co., Ltd. (JP).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. THE REACTION OF NITROMETHANE WITH CYCLOHEXANONE. THE IDENTIFICATION OF A SOLID BY-PRODUCT. - ProQuest [proquest.com]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 6. CN104177268A - Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol - Google Patents [patents.google.com]

- 7. US20040106818A1 - Process for the preparation of cyclohexanol derivatives - Google Patents [patents.google.com]

- 8. A process for the preparation of 1-(2-dimethylamino-(4-methoxyphenyl)-ethyl)cyclohexanol - Patent 1238965 [data.epo.org]

- 9. 1-(2-Amino-ethyl)-cyclohexanol | 39884-50-9 [chemicalbook.com]

- 10. scbt.com [scbt.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. bmse000431 Cyclohexanol at BMRB [bmrb.io]

- 13. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 14. brainly.com [brainly.com]

- 15. chegg.com [chegg.com]

- 16. Cyclohexanol [webbook.nist.gov]

- 17. reddit.com [reddit.com]

- 18. Cyclohexanol: Versatile Applications in Different Fields and its Production Method_Chemicalbook [chemicalbook.com]

- 19. chemcess.com [chemcess.com]

An In-depth Technical Guide to 1-(2-Aminoethyl)cyclohexanol for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 1-(2-Aminoethyl)cyclohexanol, a valuable building block for synthetic chemistry and drug discovery. We will delve into its chemical identity, structural elucidation, synthesis, and potential applications, offering insights grounded in established chemical principles.

Core Identity: CAS Number and Molecular Structure

This compound is registered under CAS Number 39884-50-9 .[1] Its molecular formula is C₈H₁₇NO, corresponding to a molecular weight of 143.23 g/mol .[2] The hydrochloride salt of this compound is also commercially available under CAS Number 2155856-37-2.[3]

The molecular structure consists of a cyclohexanol ring substituted at the 1-position with an aminoethyl group. This unique combination of a tertiary alcohol and a primary amine provides two reactive centers for further chemical modifications, making it a versatile intermediate in organic synthesis.

Visualizing the Core Structure

Below is a two-dimensional representation of the this compound molecule, generated using the DOT language.

Caption: Molecular structure of this compound.

Physicochemical Properties

Understanding the physicochemical properties of a compound is paramount for its application in research and development. The following table summarizes the known and predicted properties of this compound.

| Property | Value | Source |

| CAS Number | 39884-50-9 | [1] |

| Molecular Formula | C₈H₁₇NO | [1] |

| Molecular Weight | 143.23 g/mol | [2] |

| Boiling Point | 120 °C (at 17 Torr) | [1] |

| Predicted pKa | 15.08 ± 0.20 | [1] |

| Predicted Density | 1.000 ± 0.06 g/cm³ | [1] |

Note: Some of the data presented are predicted values and should be confirmed experimentally for critical applications.

Synthesis of this compound: A Proposed Pathway

Proposed Synthetic Workflow

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Experimental Protocol (Inferred)

Step 1: Synthesis of (1-Hydroxycyclohexyl)acetonitrile

This step involves the formation of a cyanohydrin from cyclohexanone.

-

Reaction Setup: In a well-ventilated fume hood, a solution of potassium cyanide (KCN) in water is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, cooled in an ice bath.

-

Addition of Cyclohexanone: Cyclohexanone is added dropwise to the stirred KCN solution.

-

Acidification: A mineral acid, such as hydrochloric acid (HCl), is then added slowly through the addition funnel to generate hydrogen cyanide (HCN) in situ, which then reacts with the cyclohexanone. The temperature should be carefully monitored and maintained at a low level during this exothermic reaction.

-

Work-up: After the reaction is complete, the organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic extracts are then washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude (1-hydroxycyclohexyl)acetonitrile.

Causality: The in situ generation of HCN is a crucial safety measure to avoid handling the highly toxic and volatile pure HCN. The acidic conditions favor the nucleophilic attack of the cyanide ion on the carbonyl carbon of cyclohexanone.

Step 2: Reduction of (1-Hydroxycyclohexyl)acetonitrile to this compound

The nitrile group of the intermediate is reduced to a primary amine.

-

Reduction: The crude (1-hydroxycyclohexyl)acetonitrile is dissolved in a dry, inert solvent (e.g., diethyl ether or tetrahydrofuran) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is added portion-wise at a low temperature (e.g., 0 °C).

-

Quenching: After the reduction is complete (monitored by TLC), the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution to precipitate the aluminum salts.

-

Purification: The resulting slurry is filtered, and the filtrate is dried and concentrated to afford the crude this compound. Further purification can be achieved by distillation under reduced pressure or by column chromatography.

Alternative Reduction Method: Catalytic hydrogenation using catalysts like Raney nickel or platinum dioxide under a hydrogen atmosphere is another effective method for nitrile reduction and can be a safer alternative to using metal hydrides.[4]

Self-Validation: The success of each step can be monitored using Thin Layer Chromatography (TLC) to track the disappearance of the starting material and the appearance of the product. The final product's identity and purity should be confirmed by spectroscopic methods as outlined in the next section.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not provided in the search results, its spectral characteristics can be predicted based on its functional groups and the known spectra of similar molecules like cyclohexanol.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Cyclohexane Protons: A complex series of multiplets would be expected in the region of δ 1.0-2.0 ppm, corresponding to the methylene protons of the cyclohexane ring.

-

Ethyl Protons: The two methylene groups of the aminoethyl side chain would likely appear as distinct multiplets. The methylene group adjacent to the amine (CH₂-N) would be expected around δ 2.5-3.0 ppm, while the methylene group attached to the cyclohexyl ring (C-CH₂) would likely be at a slightly higher field.

-

Hydroxyl and Amine Protons: The hydroxyl (-OH) and amine (-NH₂) protons would appear as broad singlets, and their chemical shifts would be concentration and solvent-dependent. These peaks can be confirmed by D₂O exchange, where they would disappear from the spectrum.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Cyclohexane Carbons: Multiple signals would be present for the six carbons of the cyclohexane ring, with the carbon bearing the hydroxyl and aminoethyl groups (C-1) appearing at the most downfield position (around δ 70-80 ppm).

-

Ethyl Carbons: Two distinct signals would be observed for the ethyl side chain carbons.

-

The number of distinct signals in both ¹H and ¹³C NMR spectra would depend on the conformational dynamics of the cyclohexane ring.

FTIR (Fourier-Transform Infrared) Spectroscopy:

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl group.

-

N-H Stretch: One or two sharp to medium bands in the region of 3300-3500 cm⁻¹ would be characteristic of the primary amine group.

-

C-H Stretch: Strong bands just below 3000 cm⁻¹ would correspond to the C-H stretching vibrations of the saturated alkyl groups.

-

C-N and C-O Stretches: Absorptions in the fingerprint region (1000-1300 cm⁻¹) would correspond to C-N and C-O stretching vibrations.

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): The mass spectrum would be expected to show a molecular ion peak at m/z = 143.

-

Fragmentation Pattern: Common fragmentation pathways would include the loss of water (M-18), loss of the aminoethyl side chain, and fragmentation of the cyclohexane ring.

Potential Applications in Drug Discovery and Development

While direct applications of this compound are not extensively documented in the provided search results, its structural features suggest its utility as a versatile scaffold in medicinal chemistry. The presence of both a nucleophilic amine and a hydroxyl group allows for the introduction of diverse pharmacophores.

The synthesis of analogs of 1-(2-amino-1-(4-methoxyphenyl)ethyl)cyclohexanol, a derivative of the target molecule, has been explored for the development of potential antimicrobial agents.[5] This indicates that the 1-(aminoethyl)cyclohexanol core can serve as a starting point for generating libraries of compounds for screening against various biological targets.

Safety and Handling

Although a specific Material Safety Data Sheet (MSDS) for this compound was not found, safety precautions can be inferred from data on structurally related compounds and general laboratory safety practices.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, especially during synthesis and purification.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry place.

For more detailed safety information, it is advisable to consult the MSDS of commercially available hydrochloride salt or other closely related amino alcohols.

Conclusion

This compound is a bifunctional molecule with significant potential as a building block in organic synthesis and drug discovery. Its straightforward, albeit inferred, synthesis from readily available starting materials and the presence of two reactive functional groups make it an attractive intermediate for the creation of diverse chemical libraries. Further research into its applications is warranted to fully explore its potential in the development of novel therapeutics and other advanced materials.

References

-

Lead Sciences. This compound hydrochloride. [Link]

- Google Patents. EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.

-

Journal of the Indian Chemical Society. Synthesis and pharmacological studies of 1-(2-amino-1-(4-methoxyphenyl) ethyl) cyclohexanol analogs as potential microbial agents. [Link]

Sources

- 1. CN104177268A - Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol - Google Patents [patents.google.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol - Google Patents [patents.google.com]

- 5. Synthesis and pharmacological studies of 1-(2-amino-1-(4-methoxyphenyl) ethyl) cyclohexanol analogs as potential microbial agents - Arabian Journal of Chemistry [arabjchem.org]

An In-depth Technical Guide to the Fundamental Reaction Mechanisms of 1-(2-Aminoethyl)cyclohexanol

Abstract

This technical guide provides a comprehensive examination of the core reaction mechanisms of 1-(2-Aminoethyl)cyclohexanol, a versatile bifunctional molecule featuring a primary amine and a tertiary alcohol on a cyclohexane scaffold. This unique structural arrangement dictates a rich and varied reactivity profile, making it a valuable building block in medicinal chemistry and materials science. We will delve into its plausible synthetic pathways, explore its key intermolecular and intramolecular reactions, and present detailed experimental protocols for the elucidation of these mechanisms. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the chemical properties of this and related β-amino alcohols.

Introduction: Structural and Conformational Landscape

This compound is a saturated bicyclic amino alcohol. Its reactivity is fundamentally governed by the spatial relationship between the nucleophilic primary amine (-NH₂) and the tertiary hydroxyl (-OH) group, as well as the conformational behavior of the cyclohexane ring.

The cyclohexane ring predominantly exists in a chair conformation to minimize steric and torsional strain. The 1-(2-aminoethyl) and 1-hydroxyl groups are fixed to the same carbon (C1). The key determinant of reactivity is the orientation of the aminoethyl side chain. Intramolecular hydrogen bonding between the amine and the hydroxyl group can influence the preferred conformation, potentially bringing the two functional groups into proximity, which has significant implications for intramolecular cyclization reactions.[1][2][3][4] The tertiary nature of the alcohol introduces significant steric hindrance, influencing its reactivity compared to primary or secondary alcohols.[5][6]

Plausible Synthesis of this compound

A robust synthesis of the title compound is essential for its application. While dedicated literature on this specific molecule is sparse, a highly plausible and efficient route can be designed based on well-established organometallic chemistry, starting from the readily available cyclohexanone.

Synthesis via Grignard Reaction with a Protected Ethylenamine Equivalent

A common strategy for forming carbon-carbon bonds is the Grignard reaction. Here, a protected 2-aminoethyl Grignard reagent would be reacted with cyclohexanone.

Workflow for Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound starting from cyclohexanone.

Pillar of Trustworthiness: Each step of this protocol includes a validation checkpoint. The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the protocol's success.

-

Protection of 2-Bromoethylamine:

-

Dissolve 2-bromoethylamine hydrobromide (1.0 eq) and triethylamine (2.2 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Validation: Monitor reaction completion by Thin Layer Chromatography (TLC). After workup, confirm the structure of N-Boc-2-bromoethylamine by ¹H NMR.

-

-

Formation of the Grignard Reagent:

-

Under an inert argon atmosphere, add magnesium turnings (1.5 eq) to a flame-dried flask containing anhydrous tetrahydrofuran (THF).

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of N-Boc-2-bromoethylamine (1.2 eq) in anhydrous THF to the magnesium suspension. The reaction is exothermic.

-

Maintain a gentle reflux until all the magnesium has been consumed.

-

-

Reaction with Cyclohexanone:

-

Cool the freshly prepared Grignard reagent to 0 °C.

-

Add a solution of cyclohexanone (1.0 eq) in anhydrous THF dropwise.[7]

-

After the addition is complete, allow the mixture to stir at room temperature for 3 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Validation: Extract the product with ethyl acetate. Confirm the formation of the protected amino alcohol intermediate via Mass Spectrometry.

-

-

Deprotection:

-

Dissolve the crude protected intermediate in DCM.

-

Add trifluoroacetic acid (TFA, 5.0 eq) and stir at room temperature for 2 hours.

-

Validation: Monitor the removal of the Boc group by TLC.

-

Neutralize the reaction with a saturated solution of sodium bicarbonate. Extract the aqueous layer with DCM.

-

Purify the final product, this compound, by column chromatography.

-

Final Characterization: Obtain ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) data to confirm the structure and purity of the title compound.[8][9][10][11][12]

-

Core Reaction Mechanisms

The dual functionality of this compound gives rise to several key reaction mechanisms.

Intramolecular Cyclization: Formation of Spiro-Oxazolidines

This is arguably the most significant reaction mechanism for this molecule. In the presence of an aldehyde or ketone, this compound can undergo a reversible intramolecular cyclization to form a spiro-oxazolidine. This reaction is a cornerstone of its use as a chiral auxiliary or a building block for more complex heterocyclic systems.[13][14][15][16]

Mechanism: Spiro-Oxazolidine Formation

Caption: Mechanism of spiro-oxazolidine formation.

Causality and Experimental Choices:

-

The Reaction Pathway: The reaction proceeds via a two-step mechanism. First, the primary amine attacks the carbonyl carbon of the aldehyde/ketone to form a hemiaminal intermediate.[13] This is a rapid and reversible equilibrium.

-

Rate-Determining Step: The subsequent dehydration of the hemiaminal to form an iminium ion is typically the rate-determining step and is often catalyzed by a mild acid.[14]

-

Final Cyclization: The tertiary hydroxyl group then acts as an intramolecular nucleophile, attacking the electrophilic iminium carbon to form the stable five-membered oxazolidine ring.[17] This results in a spirocyclic system where the C1 carbon of the cyclohexane is the spiro center.

-

Driving the Equilibrium: The overall reaction is an equilibrium. To drive it towards the oxazolidine product, water must be removed, typically by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene or benzene.[13]

Protocol: Synthesis of a Spiro-Oxazolidine Derivative

Objective: To synthesize 4,4-pentamethylene-2-phenyloxazolidine from this compound and benzaldehyde.

-

Reaction Setup:

-

To a round-bottom flask equipped with a Dean-Stark trap and condenser, add this compound (1.0 eq), benzaldehyde (1.05 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Add toluene as the solvent.

-

-

Azeotropic Water Removal:

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the reaction to completion.

-

Validation: Monitor the amount of water collected. The reaction is complete when no more water is formed.

-

-

Isolation and Purification:

-

Cool the reaction mixture and wash with a saturated sodium bicarbonate solution to remove the acid catalyst.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting spiro-oxazolidine by vacuum distillation or column chromatography.

-

Characterization: Confirm the structure using ¹H NMR (noting the disappearance of the aldehyde proton and the appearance of a new singlet for the C2-proton of the oxazolidine ring) and ¹³C NMR.[8][9]

-

N-Acylation: Amide Formation

The primary amine of this compound is a potent nucleophile and readily reacts with acylating agents such as acid chlorides or anhydrides to form stable amides. This reaction is typically chemoselective for the amine over the sterically hindered tertiary alcohol under neutral or basic conditions.

Mechanism: The reaction follows a standard nucleophilic acyl substitution pathway. The lone pair of the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. The leaving group (e.g., chloride) is then expelled to yield the amide.

Causality and Experimental Choices:

-

Chemoselectivity: The primary amine is significantly more nucleophilic and less sterically hindered than the tertiary alcohol.[18] Therefore, in the absence of a specific catalyst for O-acylation, the reaction occurs selectively at the nitrogen atom.

-

Reaction Conditions: The reaction is often carried out in the presence of a non-nucleophilic base, like triethylamine or pyridine, to scavenge the acidic byproduct (e.g., HCl) generated during the reaction.

Elimination Reaction: Acid-Catalyzed Dehydration

The tertiary alcohol can undergo an elimination reaction under strong acidic conditions and heat, leading to the formation of an alkene. This is a classic dehydration reaction that proceeds via an E1 mechanism.[19][20][21][22]

Mechanism:

-

Protonation: The hydroxyl group is protonated by a strong acid (e.g., H₂SO₄ or H₃PO₄) to form a good leaving group, water.[19]

-

Carbocation Formation: The protonated alcohol departs as a water molecule, generating a tertiary carbocation at C1 of the cyclohexane ring. This is the slow, rate-determining step.

-

Deprotonation: A weak base (e.g., water or the conjugate base of the acid) removes a proton from an adjacent carbon, leading to the formation of a double bond.

Due to the structure of this compound, two main alkene products are possible, with the more substituted alkene (Zaitsev's product) generally being the major product.

Summary of Reactivity and Data

The fundamental reactions discussed are summarized below. The yield data is illustrative for typical reactions of this class of compounds.

| Reaction Type | Reagents | Key Mechanism | Product Type | Illustrative Yield |

| Spiro-Oxazolidine Formation | Aldehyde/Ketone, Acid Catalyst | Intramolecular Cyclization | Spiro-heterocycle | 70-90% |

| N-Acylation | Acid Chloride/Anhydride, Base | Nucleophilic Acyl Substitution | Amide | >95% |

| Dehydration | Strong Acid (H₂SO₄), Heat | E1 Elimination | Alkene Mixture | 60-80% |

| O-Alkylation | Strong Base (NaH), Alkyl Halide | Sₙ2 Nucleophilic Substitution | Ether | Conditions Dependent |

Conclusion

This compound possesses a rich chemical reactivity profile defined by the interplay of its primary amine and tertiary alcohol functional groups within a conformationally mobile cyclohexane framework. The propensity for intramolecular cyclization to form spiro-oxazolidines is a dominant and highly useful mechanistic pathway. Furthermore, chemoselective N-acylation and acid-catalyzed dehydration provide additional routes for synthetic diversification. A thorough understanding of these fundamental mechanisms, supported by robust and self-validating experimental protocols, enables researchers to effectively utilize this molecule as a versatile scaffold in the design and synthesis of novel chemical entities.

References

- Grokipedia. (2026). Oxazolidine.

-

PubMed. (n.d.). Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones. PubMed. Retrieved from [Link]

-

MDPI. (n.d.). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). MDPI. Retrieved from [Link]

-

Wikipedia. (n.d.). Oxazolidine. Wikipedia. Retrieved from [Link]

-

PubMed. (2010). Selective oxidation of cyclohexanol and 2-cyclohexen-1-ol on O/Au(111): the effect of molecular structure. PubMed. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis of Vicinal Aminoalcohols via Stereoselective Aza-Wacker Cyclizations and Access to (−)-Acosamine via Redox Relay. PMC. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Oxazolidine synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

Scirp.org. (2012). An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air. Scientific Research Publishing. Retrieved from [Link]

- Google Patents. (n.d.). US8173844B2 - Method for producing O-alkylated cyclic aminoalcohols. Google Patents.

-

ResearchGate. (n.d.). Synthesis of Annulated Oxazolidinones as Potential Precursors of Cyclic cis-β-Amino Alcohols. Request PDF. Retrieved from [Link]

-

University of Pittsburgh. (n.d.). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. D-Scholarship@Pitt. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Reactivity of β-Amino Alcohols with Carbon Disulfide. Study on the Synthesis of 2-Oxazolidinethiones and 2-Thiazolidinethiones. Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Microwave‐Assisted Synthesis of Spiro‐Isoxazolidines. Request PDF. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. PMC. Retrieved from [Link]

-

Pearson+. (2024). Using cyclohexanone as the starting material, describe how each o.... Study Prep. Retrieved from [Link]

-

ResearchGate. (n.d.). Pharmacological evaluation of some novel synthesized compounds derived from spiro(cyclohexane-1,2′-thiazolidines). Request PDF. Retrieved from [Link]

-

NCERT. (n.d.). Alcohols, Phenols and Ethers. NCERT. Retrieved from [Link]

-

Chemistry Online. (2022). Cyclohexanol dehydration. Chemistry Online. Retrieved from [Link]

-

Growing Science. (2023). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by sulfated tin oxide under. Growing Science. Retrieved from [Link]

-

PubMed. (2019). Synthesis and evaluation of 2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione derivatives as Mnk inhibitors. PubMed. Retrieved from [Link]

-

FULIR. (n.d.). Syntheses of Amino Alcohols and Chiral C2-Symmetric Bisoxazolines Derived from O-Alkylated R-4-Hydroxyphenylglycine and S-Tyrosine. FULIR. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Impact of Sn Lewis Acid Sites on the Dehydration of Cyclohexanol. PMC. Retrieved from [Link]

-

University of South Wales. (1987). Conformational Analysis of Cyclohexandiols and Related Compounds. University of South Wales Research Explorer. Retrieved from [Link]

- Unknown Source. (n.d.).

-

J-STAGE. (n.d.). Stereochemical Study on α-Alkylation of β-Branched α-Amino Acid Derivatives via Memory of Chirality. J-STAGE. Retrieved from [Link]

-

TSI Journals. (n.d.). MICROWAVE ASSISTED SYNTHESIS OF SOME NEW SPIRO-[INDOLE-THIAZOLIDINE] DERIVATIVES : A GREEN CHEMICAL PATHWAY. Trade Science Inc. Retrieved from [Link]

-

Filo. (2025). Contrast the reactivities of cyclohexanol and phenol with each of the fol... Filo. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol. Google Patents.

-

ResearchGate. (n.d.). Design and Synthesis of 1-(2-amino-1-(4-methoxyphenyl)ethyl) cyclohexanol Analogs as Potential Microbial Agents. Request PDF. Retrieved from [Link]

-

Michigan State University. (n.d.). Alcohol Reactivity. MSU Chemistry. Retrieved from [Link]

-

Reddit. (n.d.). E2 Mechanism for Dehydration of Cyclohexanol?. r/chemhelp. Retrieved from [Link]

-

Frontiers. (2018). Aminoalcohols' Conformation. Frontiers in Chemistry. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Conformational preferences of 1-amino-2-phenylcyclohexanecarboxylic acid, a phenylalanine cyclohexane analogue. PMC. Retrieved from [Link]

-

Nopr.niscair.res.in. (n.d.). Note Efficient chemoselective liquid phase acylation of amines, alcohols and bifunctional compounds over ZSM-35. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Chemoselective Acylation of Nucleosides. PMC. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. Request PDF. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Jeyakumar-Ramalingam/946b5a34e02941a3a4c49d21c33f2371904a434c]([Link]

-

OpenReview. (n.d.). Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. OpenReview. Retrieved from [Link]

- Google Patents. (n.d.). CN111807968B - A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine. Google Patents.

-

The Catalyst. (n.d.). Dehydration of 2-Methylcyclohexanol. The Catalyst. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). PMC. Retrieved from [Link]

- Unknown Source. (n.d.).

-

Biointerface Research in Applied Chemistry. (2022). Spectral Characterization and Quantum Mechanical Studies of 5-Amino-2-(6-(2-Hydroxyethyl)-3-Oxononyl) Cyclohex-2-Enone Isolated. Biointerface Research in Applied Chemistry. Retrieved from [Link]

-

PubMed. (n.d.). Spectroscopic (infrared, Raman, UV and NMR) analysis, Gaussian hybrid computational investigation (MEP maps/HOMO and LUMO) on cyclohexanone oxime. PubMed. Retrieved from [Link]

Sources

- 1. pure.southwales.ac.uk [pure.southwales.ac.uk]

- 2. mason.gmu.edu [mason.gmu.edu]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. Conformational preferences of 1-amino-2-phenylcyclohexanecarboxylic acid, a phenylalanine cyclohexane analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ncert.nic.in [ncert.nic.in]

- 6. Alcohol Reactivity [www2.chemistry.msu.edu]

- 7. Using cyclohexanone as the starting material, describe how each o... | Study Prep in Pearson+ [pearson.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. openreview.net [openreview.net]

- 10. Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. Spectroscopic (infrared, Raman, UV and NMR) analysis, Gaussian hybrid computational investigation (MEP maps/HOMO and LUMO) on cyclohexanone oxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. grokipedia.com [grokipedia.com]

- 14. Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II) [mdpi.com]

- 15. Oxazolidine - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Chemoselective Acylation of Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chemistry-online.com [chemistry-online.com]

- 20. reddit.com [reddit.com]

- 21. thecatalyst.org [thecatalyst.org]

- 22. jan.ucc.nau.edu [jan.ucc.nau.edu]

An In-depth Technical Guide on the Solubility and Stability of 1-(2-Aminoethyl)cyclohexanol

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Foreword: A Molecule of Untapped Potential

In the landscape of chemical synthesis and drug discovery, the true value of a molecule is defined not just by its structure, but by its physical and chemical robustness. 1-(2-Aminoethyl)cyclohexanol, a seemingly simple bifunctional molecule, presents a fascinating case study. Possessing a lipophilic cyclohexanol core, a reactive primary amine, and a tertiary alcohol, its potential as a versatile building block is significant. However, without a deep and quantitative understanding of its solubility and stability, this potential remains locked. This guide is designed to provide the rigorous, scientifically-grounded framework necessary to unlock it. We will move beyond mere data points, focusing on the causality behind experimental design and the logic of analytical validation, empowering researchers to fully characterize this and other novel chemical entities.

Part 1: Foundational Physicochemical Profile

Before embarking on extensive experimental work, a foundational understanding of the molecule's inherent properties is critical for intelligent assay design. The structure of this compound—a primary amine and a tertiary alcohol on a cyclohexyl frame—dictates its behavior.

-

Molecular Formula: C₈H₁₇NO

-

Molecular Weight: 143.23 g/mol [1]

The primary amine is the dominant player in defining the molecule's aqueous solubility, being readily protonated in acidic conditions. The tertiary alcohol is a site for hydrogen bonding but is less likely to ionize or react under typical physiological or formulation conditions. The cyclohexyl ring imparts significant non-polar character, suggesting that solubility will be a delicate balance between the hydrophilic amine and the lipophilic core.

Table 1: Predicted Physicochemical Properties and Their Strategic Implications

| Property | Predicted Value | Rationale & Strategic Implication for Analysis |

| pKa (Amine) | ~10.4 | The primary amine will be protonated and highly soluble at low pH. A full pH-solubility profile is mandatory to define the solubility drop-off as the pH approaches and exceeds the pKa. |

| logP | ~1.2 - 1.8 | This moderate lipophilicity suggests that while aqueous solubility is achievable, organic solvents will also be effective. This value guides the selection of extraction solvents and chromatographic conditions. |

| Polar Surface Area | ~38.3 Ų | The polar amine and hydroxyl groups suggest a propensity for hydrogen bonding, influencing both solubility and potential degradation pathways like dimerization. |

Part 2: A Rigorous Approach to Solubility Determination

Solubility is not a single value but a complex property that dictates a compound's fate in both reaction vessels and biological systems. We must therefore characterize it from two distinct, yet complementary, perspectives: thermodynamic and kinetic.

The Gold Standard: Thermodynamic Equilibrium Solubility

Thermodynamic solubility is the absolute, unchanging measure of a compound's saturation point in a solvent at equilibrium. It is the most critical parameter for understanding bioavailability and for developing stable liquid formulations.

The shake-flask method, as outlined by regulatory bodies like the ICH, is the definitive technique. Its power lies in its simplicity and directness: by physically saturating a solution over an extended period (typically 24-72 hours), we ensure that the measured concentration represents a true thermodynamic equilibrium, free from the artifacts of supersaturation that can plague high-throughput methods.

-

Buffer Preparation: Prepare a series of well-defined buffers (e.g., phosphate, acetate) across a pH range of 2.0 to 12.0. Maintaining a constant ionic strength is crucial to isolate the effect of pH.

-

Compound Addition: Add an excess amount of solid this compound to vials containing each buffer. A visible solid residue after equilibration is essential proof of saturation.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for 48 hours. A preliminary experiment should confirm that equilibrium is reached within this timeframe.

-

Phase Separation: Cease agitation and centrifuge the vials at high speed (e.g., >10,000 x g) for 20 minutes to pellet all undissolved solids.

-

Sampling & Analysis: Carefully withdraw an aliquot of the clear supernatant and immediately dilute it into a mobile-phase compatible solvent to prevent precipitation. Quantify the concentration using a validated HPLC method.

Caption: The iterative process of stress testing and analytical method validation.

Part 4: Synthesis, Recommendations, and Future Outlook

The comprehensive analysis of this compound's solubility and stability provides actionable intelligence for its development. The pH-solubility profile will directly inform formulation strategies, indicating the pH range required to maintain a stable solution. The forced degradation studies will identify the "worst-case" scenarios for the molecule, highlighting that protection from oxidative conditions is likely the most critical handling requirement.

Recommendations for Handling and Storage:

-

Storage: Based on the high potential for amine oxidation, the solid compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light. [2]* Solution Handling: Aqueous solutions should be prepared in buffers with a pH below 8 to ensure the amine is protonated, which generally enhances stability against oxidation.

This guide provides a robust template for the full physicochemical characterization of this compound. The true power of this process is not merely in the data generated, but in the deep molecular understanding it provides—an understanding that is essential for transforming a promising molecule into a reliable and valuable chemical tool.

References

Sources

An In-depth Technical Guide to the Chemical Reactivity of the 1-(2-Aminoethyl)cyclohexanol Scaffold

Foreword: Unlocking the Potential of a Versatile Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the selection of a core scaffold is a decision of paramount importance. The 1-(2-Aminoethyl)cyclohexanol moiety represents a fascinating and underexplored scaffold, offering a unique combination of a rigid cycloalkane ring, a primary alcohol, and a primary amine. This trifunctional arrangement provides a rich playground for chemical derivatization, allowing for the systematic exploration of chemical space to optimize pharmacokinetic and pharmacodynamic properties. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis and key chemical transformations of this scaffold. We will delve into the "why" behind experimental choices, offering field-proven insights to empower your research and development endeavors.

Synthesis of the this compound Scaffold

The most common and industrially viable route to this compound is via the catalytic hydrogenation of a cyanohydrin precursor, 1-(cyanomethyl)cyclohexanol.

Reaction Scheme

Caption: Synthesis of the scaffold via a cyanohydrin intermediate.

Mechanistic Insight and Experimental Protocol

The synthesis begins with the formation of a cyanohydrin from cyclohexanone. This is a classic nucleophilic addition to a carbonyl, where the cyanide ion attacks the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide yields the cyanohydrin.

The critical step is the reduction of the nitrile group to a primary amine. This is typically achieved through catalytic hydrogenation. The choice of catalyst is crucial for both yield and purity. While rhodium on alumina is effective, it can be cost-prohibitive for large-scale synthesis[1]. Raney nickel is a more economical alternative that provides good yields[1]. The use of borohydrides in conjunction with a nickel catalyst can also be an effective method[1].

Experimental Protocol: Catalytic Hydrogenation of 1-(cyanomethyl)cyclohexanol

-

Reactor Setup: To a high-pressure hydrogenation reactor, add 1-(cyanomethyl)cyclohexanol (1 equivalent) and a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), carefully add the Raney nickel catalyst (typically 5-10% by weight).

-

Hydrogenation: Seal the reactor and purge with hydrogen gas several times. Pressurize the reactor with hydrogen (pressure may vary, but typically in the range of 50-100 psi) and heat to a temperature of 50-80°C.

-

Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by analytical techniques such as TLC or GC-MS.

-

Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by distillation or crystallization if necessary.

Key Reactivity of the Amino Group

The primary amine of the scaffold is a potent nucleophile and serves as a primary handle for derivatization.

N-Acylation

N-acylation is a fundamental transformation that converts the primary amine into an amide. This not only introduces a new functional group but also modifies the electronic properties of the nitrogen, making it less basic and nucleophilic.

Protocol: General N-Acylation using an Acyl Chloride

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1-1.5 equivalents), to the solution to act as a scavenger for the HCl byproduct.

-

Acylation: Cool the mixture to 0°C in an ice bath. Slowly add the acyl chloride (1 equivalent) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

-

Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting N-acylated product can be purified by column chromatography or recrystallization.

N-Boc Protection

To achieve selectivity in reactions involving the hydroxyl group, it is often necessary to protect the more nucleophilic amine. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability in basic and nucleophilic conditions and its ease of removal under acidic conditions.

Caption: Workflow for N-Boc protection of the scaffold.

Protocol: N-tert-Butoxycarbonylation

-

Setup: Dissolve this compound (1 equivalent) in a solvent mixture of water and acetone[2].

-

Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1-1.2 equivalents) to the solution.

-

Reaction: Stir the mixture at room temperature. The reaction is often complete within a few minutes to a few hours[2].

-

Work-up: Extract the product with an organic solvent like dichloromethane. Dry the organic layer and concentrate to obtain the N-Boc protected scaffold[2].

Schiff Base Formation

The primary amine can readily condense with aldehydes or ketones to form an imine, also known as a Schiff base. These are versatile intermediates for further transformations. The reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration[3].

Reactivity of the Hydroxyl Group

The primary alcohol of the scaffold offers another site for functionalization, although it is less nucleophilic than the amine.

O-Alkylation

Direct O-alkylation of the unprotected scaffold is challenging due to the competing N-alkylation. Therefore, N-protection is a prerequisite for selective O-alkylation.

Protocol: O-Alkylation of N-Boc Protected Scaffold

-

Deprotonation: Dissolve N-Boc-1-(2-Aminoethyl)cyclohexanol (1 equivalent) in an aprotic solvent like THF or DMF. Add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.1 equivalents) at 0°C to form the alkoxide[4].

-

Alkylation: Add the alkylating agent (e.g., an alkyl halide) (1-1.2 equivalents) and allow the reaction to warm to room temperature or heat as necessary[4].

-

Work-up: Quench the reaction with water and extract the product with an organic solvent. Purify by column chromatography.

-

Deprotection (Optional): The Boc group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in DCM.

Esterification

The hydroxyl group can be esterified with a carboxylic acid under acidic conditions (Fischer esterification) or by using an acyl chloride or anhydride, typically after N-protection. Fischer esterification involves protonation of the carboxylic acid carbonyl to enhance its electrophilicity, followed by nucleophilic attack by the alcohol[5][6].

Oxidation

The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. The choice of oxidant and reaction conditions determines the outcome. A variety of oxidizing agents can be employed, and selective oxidation in the presence of the amine would likely require N-protection. The oxidation of cyclohexanol to cyclohexanone is a well-studied transformation and provides a model for the reactivity of the scaffold's hydroxyl group[7][8][9][10][11].

Intramolecular Cyclization Reactions

The bifunctional nature of the scaffold makes it an excellent precursor for the synthesis of various heterocyclic systems through intramolecular cyclization.

Formation of Oxazolines

N-acylated this compound is a 1,2-amino alcohol derivative that can undergo cyclization to form an oxazoline. This is a common strategy in organic synthesis and can be achieved through various methods, such as dehydrative cyclization promoted by an acid like triflic acid[12].

Caption: Synthesis of a spiro-oxazoline from the N-acylated scaffold.

This reaction proceeds by activation of the hydroxyl group by the acid, making it a good leaving group. Subsequent intramolecular attack by the amide oxygen leads to the formation of the oxazoline ring.

Potential for Pictet-Spengler Type Reactions

While the native scaffold is not a substrate for the classic Pictet-Spengler reaction, derivatization of the amino group to introduce a β-arylethylamine moiety would open up this powerful cyclization pathway for the synthesis of complex polycyclic structures like tetrahydro-β-carbolines[13][14][15][16][17]. This highlights the potential of the scaffold as a starting point for more complex synthetic endeavors.

Applications in Drug Discovery

The this compound scaffold is a key intermediate in the synthesis of the antidepressant Venlafaxine[1]. Furthermore, derivatization of this scaffold has led to the discovery of compounds with potential antimicrobial, antifungal, and antitubercular activities[18]. The versatility of its functional groups allows for the creation of diverse libraries of compounds for screening against various biological targets.

Summary of Reactivity and Potential Derivatizations

| Functional Group | Reaction Type | Reagents and Conditions | Product Type |

| Amino Group | N-Acylation | Acyl chloride, Et₃N, DCM | Amide |

| N-Boc Protection | (Boc)₂O, H₂O/Acetone | Boc-protected amine | |

| Schiff Base Formation | Aldehyde/Ketone, Acid catalyst | Imine | |

| Hydroxyl Group | O-Alkylation | NaH, Alkyl halide (after N-protection) | Ether |

| Esterification | Carboxylic acid, H⁺ catalyst | Ester | |

| Oxidation | Various oxidizing agents | Aldehyde/Carboxylic Acid | |

| Bifunctional | Oxazoline Formation | TfOH (on N-acyl derivative) | Spiro-oxazoline |

Conclusion

The this compound scaffold is a valuable building block with a rich and versatile chemical reactivity. The strategic manipulation of its amino and hydroxyl groups allows for the synthesis of a wide array of derivatives. A thorough understanding of the principles of chemoselectivity, particularly the use of protecting groups, is key to unlocking the full potential of this scaffold. This guide provides a foundational understanding and practical protocols to aid researchers in their efforts to explore the chemical space around this promising core structure for the development of new therapeutic agents.

References

-

Mahyavanshi, V. et al. (2024) Design and Synthesis of 1-(2-amino-1-(4-methoxyphenyl)ethyl) cyclohexanol Analogs as Potential Microbial Agents. International Journal of Drug Design and Discovery, 2(2), 474-482. [Link]

-

Li, Y. et al. (2022) A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 9042. [Link]

- Google Patents. (Year not specified) Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol.

-

Organic Chemistry Portal. (Year not specified) Synthesis of 2-oxazolines. [Link]

-

Gansauer, A. et al. (2006) Catalytic Hydrogenation of Cyanohydrin Esters as a Novel Approach to N‐Acylated β‐Amino Alcohols – Reaction Optimisation by a Design of Experiment Approach. Advanced Synthesis & Catalysis, 348(10-11), 1664-1671. [Link]

-

Wikipedia. (Year not specified) Oxazoline. [Link]

-

Wikipedia. (Year not specified) Pictet–Spengler reaction. [Link]

-

Boumoud, T. et al. (2015) N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 5(3), 159-165. [Link]

-

ResearchGate. (Year not specified) Mechanistic explanation of the formation of Schiff base. [Link]

- Google Patents. (2012)

-

J&K Scientific LLC. (2021) Pictet-Spengler Reaction. [Link]

-

Kaur, H. et al. (2020) Design and synthesis of Pictet-Spengler condensation products that exhibit oncogenic-RAS synthetic lethality and induce non-apoptotic cell death. Bioorganic & Medicinal Chemistry, 28(1), 115181. [Link]

-

Organic Chemistry Portal. (Year not specified) Boc-Protected Amino Groups. [Link]

-

Chourasiya, A. et al. (2016) The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(7), 849. [Link]

-

Liu, X. & Friend, C. M. (2010) Selective oxidation of cyclohexanol and 2-cyclohexen-1-ol on O/Au(111): the effect of molecular structure. Langmuir, 26(21), 16552-7. [Link]

-

Der Pharma Chemica. (Year not specified) Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]

-

Al-Hiari, Y. M. et al. (2018) Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules, 23(4), 943. [Link]

-

ResearchGate. (Year not specified) Catalytic Hydrogenation of Cyanohydrin. [Link]

-

Nantz, M. H. et al. (2014) Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. Tetrahedron, 70(18), 2969-2974. [Link]

-

Taylor & Francis. (Year not specified) Cyanohydrins – Knowledge and References. [Link]

-

Master Organic Chemistry. (Year not specified) Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

-

PubMed Central. (Year not specified) Different Schiff Bases—Structure, Importance and Classification. [Link]

-

PubMed Central. (Year not specified) Theoretical Study of the Catalysis of Cyanohydrin Formation by the Cyclic Dipeptide Catalyst cyclo[(S)-His-(S)-Phe]. [Link]

-

YouTube. (2022) Schiff Base: Basic concept & application. [Link]

-

Asian Journal of Chemistry. (Year not specified) Template Schiff-base condensations. [Link]

-

Organic Chemistry Portal. (Year not specified) Ester synthesis by esterification. [Link]

-

Fujisaki, F. et al. (2007) A conventional new procedure for N-acylation of unprotected amino acids. Chemical & Pharmaceutical Bulletin, 55(1), 124-7. [Link]

- Google Patents. (Year not specified) Selective oxidation process of cyclohexane to prepare cyclohexanone.

-

PubMed. (Year not specified) N-acylated alpha-amino acids as novel oral delivery agents for proteins. [Link]

-

The Royal Society of Chemistry. (Year not specified) Preparation of cyclohexene. [Link]

-

ResearchGate. (Year not specified) Synthesis and Intramolecular Cyclization of a 2,3-seco-Oleanane Triterpenoid with an Ethylketone Fragment. [Link]

-

Yang, D. et al. (2017) The highly selective aerobic oxidation of cyclohexane to cyclohexanone and cyclohexanol over V2O5@TiO2 under simulated solar light irradiation. Green Chemistry, 19(1), 197-202. [Link]

-

YouTube. (2019) Esterification--Making Esters from Carboxylic Acids. [Link]

-

Chemguide. (Year not specified) The mechanism for the esterification reaction. [Link]

-

ResearchGate. (Year not specified) Selective Oxidation of Cyclohexane to Cyclohexanol/Cyclohexanone by Surface Peroxo Species on Cu-Mesoporous TiO2. [Link]

-

PubMed Central. (Year not specified) Oxidation of Cyclohexane to Cyclohexanol/Cyclohexanone Using Sol‐Gel‐Encapsulated Unspecific Peroxygenase from Agrocybe aegerita. [Link]

Sources

- 1. ideals.illinois.edu [ideals.illinois.edu]

- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US8173844B2 - Method for producing O-alkylated cyclic aminoalcohols - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Selective oxidation of cyclohexanol and 2-cyclohexen-1-ol on O/Au(111): the effect of molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN1305829C - Selective oxidation process of cyclohexane to prepare cyclohexanone - Google Patents [patents.google.com]

- 9. The highly selective aerobic oxidation of cyclohexane to cyclohexanone and cyclohexanol over V2O5@TiO2 under simulated solar light irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Oxidation of Cyclohexane to Cyclohexanol/Cyclohexanone Using Sol‐Gel‐Encapsulated Unspecific Peroxygenase from Agrocybe aegerita - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 14. jk-sci.com [jk-sci.com]

- 15. Design and synthesis of Pictet-Spengler condensation products that exhibit oncogenic-RAS synthetic lethality and induce non-apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Oxazoline - Wikipedia [en.wikipedia.org]

1-(2-Aminoethyl)cyclohexanol: A Versatile Building Block for Spirocyclic and Heterocyclic Scaffolds in Modern Organic Synthesis

Abstract

This technical guide provides an in-depth exploration of 1-(2-Aminoethyl)cyclohexanol, a bifunctional building block with significant potential in organic synthesis, particularly for the construction of novel spirocyclic and heterocyclic systems. While its direct applications are emerging, the well-documented chemistry of its analogs, such as the Venlafaxine intermediate 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol, provides a strong foundation for predicting its reactivity and utility. This guide will delve into the synthesis of this valuable scaffold, its core reactivity, and its application in the generation of diverse molecular architectures relevant to pharmaceutical and materials science research. We will present detailed synthetic protocols, mechanistic insights, and a forward-looking perspective on its role in contemporary drug discovery and development.

Introduction: The Strategic Value of Bifunctional Scaffolds

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that provide access to unique chemical space is paramount.[1][2][3] Bifunctional building blocks, such as this compound, are of particular interest due to their inherent ability to participate in a variety of cyclization and derivatization reactions. The presence of a primary amine and a tertiary alcohol on a rigid cyclohexyl core offers a unique three-dimensional arrangement of reactive sites, predisposing this molecule to the formation of complex spirocyclic systems.[4] These structural motifs are highly sought after in drug discovery for their ability to impart favorable pharmacokinetic and pharmacodynamic properties.

This guide will illuminate the synthetic pathways to this compound and explore its potential as a precursor to a range of heterocyclic frameworks, including oxazolidines and imidazolidines. By examining the established chemistry of closely related analogs, we will provide a predictive framework for its application in the synthesis of novel chemical entities.

Synthesis of the this compound Scaffold

The efficient synthesis of this compound is crucial for its widespread adoption as a building block. While direct, peer-reviewed syntheses are not extensively documented, a logical and industrially scalable approach can be inferred from established methodologies for related compounds. A plausible and efficient route commences with the readily available and inexpensive starting material, cyclohexanone.

Proposed Synthetic Pathway